1-(3-Bromopropyl)-4-methylbenzene

Descripción general

Descripción

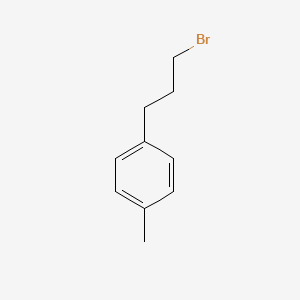

1-(3-Bromopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is also known as 4-methylphenyl-3-bromopropane. This compound is characterized by a benzene ring substituted with a bromopropyl group and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

1-(3-Bromopropyl)-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Another method involves the reaction of 4-methylbenzyl chloride with sodium bromide in the presence of a phase-transfer catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Análisis De Reacciones Químicas

1-(3-Bromopropyl)-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(3-Bromopropyl)-4-methylbenzene serves as an important intermediate in organic synthesis. It can be utilized to produce various pharmaceuticals and agrochemicals through several chemical reactions, including nucleophilic substitution and elimination reactions. The bromine atom can be substituted by various nucleophiles, making it versatile for synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development. Its unique structure allows it to interact with biological systems, which can lead to the discovery of new therapeutic agents. Studies have shown that derivatives of similar compounds exhibit antimicrobial and anticancer activities, suggesting that this compound could be explored for similar biological effects .

Biological Studies

In biological research, this compound can be employed as a substrate in enzyme-catalyzed reactions. Its ability to disrupt cell membranes has been investigated for potential antimicrobial properties. The compound's interactions with enzymes and cellular pathways make it a valuable tool for studying biochemical mechanisms .

Industrial Applications

The compound is also used in the production of specialty chemicals and polymers. Its reactivity allows it to serve as a precursor for creating materials with specific physical or electronic properties. This aspect is particularly relevant in material science, where tailored compounds are essential for developing advanced materials.

Antimicrobial Activity

A study investigating similar brominated compounds demonstrated significant antimicrobial activity against various bacterial strains. The introduction of bromine was found to enhance bioactivity, indicating that this compound may exhibit comparable antimicrobial properties .

Cytotoxicity in Cancer Cells

Research on related compounds has shown promising results regarding their cytotoxic effects on cancer cell lines. For example, derivatives have been reported to induce apoptosis in cancer cells through enzyme inhibition mechanisms. This suggests that this compound could also possess similar anticancer properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Medicinal Chemistry | Potential therapeutic agent with antimicrobial and anticancer effects |

| Biological Studies | Substrate for enzyme studies; disrupts cell membranes |

| Industrial Applications | Precursor for specialty chemicals and polymers |

Mecanismo De Acción

The mechanism of action of 1-(3-Bromopropyl)-4-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparación Con Compuestos Similares

1-(3-Bromopropyl)-4-methylbenzene can be compared with similar compounds such as 1-bromo-3-phenylpropane and 1-bromo-4-methylbenzene:

1-Bromo-3-phenylpropane: This compound has a similar structure but lacks the methyl group on the benzene ring.

1-Bromo-4-methylbenzene: This compound has a bromine atom directly attached to the benzene ring, making it more reactive in certain substitution reactions.

The presence of the bromopropyl group in this compound makes it unique and versatile for various chemical transformations and applications.

Actividad Biológica

1-(3-Bromopropyl)-4-methylbenzene, also known as 1-bromo-3-(4-methylphenyl)propane, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H13Br

- Molecular Weight : 213.12 g/mol

- CAS Number : 54540-53-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions like inflammation and cancer.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

-

Inhibition of Cancer Cell Growth :

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent. -

Anti-inflammatory Properties :

Another study explored the anti-inflammatory effects of the compound in animal models. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. The compound has been reported to cause skin and eye irritation upon exposure, necessitating careful handling in laboratory settings. Long-term toxicity studies are required to fully understand its safety profile.

Propiedades

IUPAC Name |

1-(3-bromopropyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRBJMPVYKNDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.